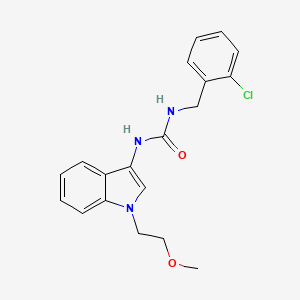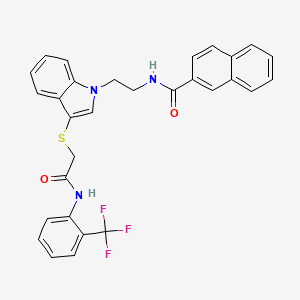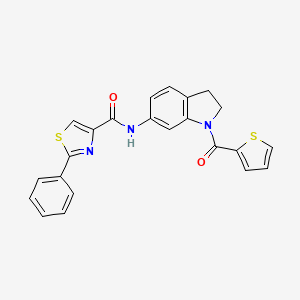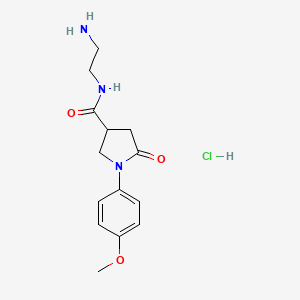
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Nitrogen-rich Compounds
Research on nitrogen-rich compounds, such as pyrazine, pyridine, and pyrrole derivatives, often focuses on the synthesis and characterization of these molecules. These compounds are of interest due to their diverse applications in pharmaceuticals, materials science, and as ligands in coordination chemistry. For example, studies on the synthesis of pyrrolotriazepine derivatives have explored their formation mechanisms and potential uses in creating novel organic molecules (Menges et al., 2013).
Applications in Crystal Engineering
The study of supramolecular synthons, particularly involving carboxylic acid-pyridine interactions, is crucial for crystal engineering. These interactions help in understanding how molecules assemble in solid states, which is vital for designing materials with specific properties. Research in this area has highlighted how molecular features correlate with supramolecular assembly, offering insights into designing better heterocyclic acids (Vishweshwar et al., 2002).
Conducting Polymers from Pyrrole-based Monomers
The development of conducting polymers using pyrrole-based monomers has been a significant area of research. These materials have applications in electronics and materials science due to their electrical properties. Studies have focused on synthesizing derivatized bis(pyrrol-2-yl) arylenes and exploring their electrochemical polymerization to produce polymers with low oxidation potentials, indicating their stability and conductivity (Sotzing et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds derived from pyridine and pyrazine have also been investigated for their potential antimicrobial and antioxidant activities. These studies contribute to the development of new drugs and therapeutic agents. For instance, research on pyridine and fused pyridine derivatives has involved their in silico molecular docking screenings and evaluation of antimicrobial and antioxidant activities, highlighting their potential in medical applications (Flefel et al., 2018).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-17-10-13(11-22(17)14-4-8-25-9-5-14)18(24)21-7-3-15(12-21)26-16-2-1-6-19-20-16/h1-2,6,13-15H,3-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMLQXKQIBXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)


![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)
![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)